1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one
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Overview
Description
1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aniline group attached to a piperidine ring, which is further connected to a phenoxypropanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one involves several steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-oxo-3-(piperidin-1-yl)propanenitrile with phenyl isothiocyanate in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF) at ambient temperature. This reaction results in the formation of 3-anilino-3-mercapto-2-(piperidin-1-ylcarbonyl)acrylonitrile, which is then reacted with hydrazonoyl chlorides to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation products depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or phenoxy groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions vary depending on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one has several scientific research applications:
Medicine: The compound’s derivatives are investigated for their potential use as therapeutic agents in the treatment of cardiovascular diseases and other medical conditions.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its anti-arrhythmic activity may be attributed to its ability to block specific ion channels in cardiac cells, leading to the stabilization of heart rhythm .
Comparison with Similar Compounds
1-(3-Anilinopiperidin-1-yl)-3-phenoxypropan-1-one can be compared with other similar compounds, such as:
3-Anilino-1-cyclopropylpyrrolidine-2,5-dione: This compound shares the aniline group but differs in the core structure, which is a pyrrolidine ring instead of a piperidine ring.
N-acylpiperidine: This compound contains the piperidine moiety but lacks the aniline and phenoxypropanone groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-3-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(13-15-24-19-11-5-2-6-12-19)22-14-7-10-18(16-22)21-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,21H,7,10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGKTVSNIVHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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